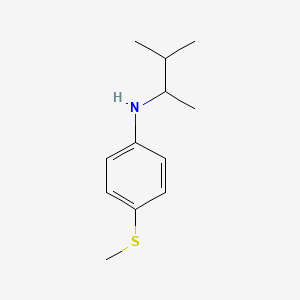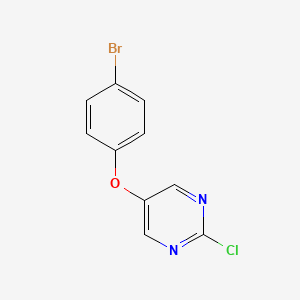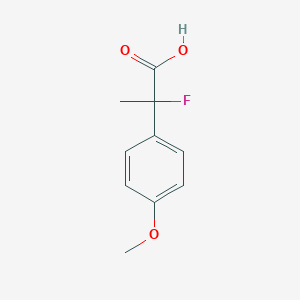
n-(3-Methylbutan-2-yl)-4-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Methylbutan-2-yl)-4-(methylthio)aniline: is an organic compound with the molecular formula C12H19NS . This compound is characterized by the presence of a methylthio group attached to the benzene ring and a 3-methylbutan-2-yl group attached to the nitrogen atom of the aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylbutan-2-yl)-4-(methylthio)aniline typically involves the alkylation of 4-(methylthio)aniline with 3-methylbutan-2-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Methylbutan-2-yl)-4-(methylthio)aniline can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: n-(3-Methylbutan-2-yl)-4-(methylthio)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of pharmaceuticals and agrochemicals due to its unique structural features.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of n-(3-Methylbutan-2-yl)-4-(methylthio)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
- n-(3-Methylbutan-2-yl)-2-(methylthio)aniline
- n-(3-Methylbutan-2-yl)-3-(methylthio)aniline
Comparison: n-(3-Methylbutan-2-yl)-4-(methylthio)aniline is unique due to the position of the methylthio group on the benzene ring This positional difference can significantly affect the compound’s reactivity and properties
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-10,13H,1-4H3 |
InChI Key |
VHRUGGXAJAICET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13260352.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol](/img/structure/B13260359.png)
amine](/img/structure/B13260364.png)
![[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13260365.png)
![[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13260367.png)

![3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridine](/img/structure/B13260380.png)
![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine](/img/structure/B13260383.png)
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13260385.png)





